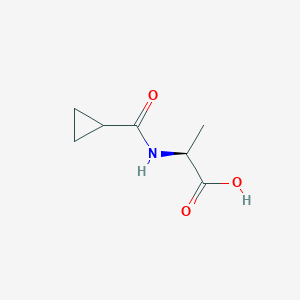
4,4'-(Dibenzofuran-2,8-diyl) dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Dibenzofuran-2,8-diyl) dianiline is an organic compound with the molecular formula C24H18N2O. It is characterized by the presence of a dibenzofuran core linked to two aniline groups at the 2 and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Dibenzofuran-2,8-diyl) dianiline typically involves the reaction of dibenzofuran with aniline under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where dibenzofuran is reacted with aniline in the presence of a palladium catalyst and a base. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4,4’-(Dibenzofuran-2,8-diyl) dianiline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Dibenzofuran-2,8-diyl) dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
4,4’-(Dibenzofuran-2,8-diyl) dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4’-(Dibenzofuran-2,8-diyl) dianiline involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Benzo[c]selenophene-4,7-diyl)dianiline
- 4,4’-(pyrene-2,7-diyl)dianiline
- 4,4’-(5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline
Uniqueness
4,4’-(Dibenzofuran-2,8-diyl) dianiline is unique due to its dibenzofuran core, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for applications that require specific interactions and stability .
Properties
Molecular Formula |
C24H18N2O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[8-(4-aminophenyl)dibenzofuran-2-yl]aniline |
InChI |
InChI=1S/C24H18N2O/c25-19-7-1-15(2-8-19)17-5-11-23-21(13-17)22-14-18(6-12-24(22)27-23)16-3-9-20(26)10-4-16/h1-14H,25-26H2 |
InChI Key |
REAGXULQJRHTNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C5=CC=C(C=C5)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-Chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene](/img/structure/B14118763.png)

![2,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14118791.png)
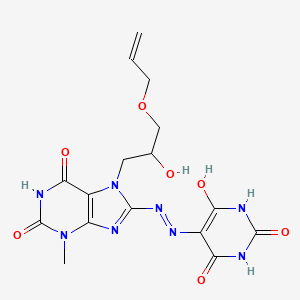
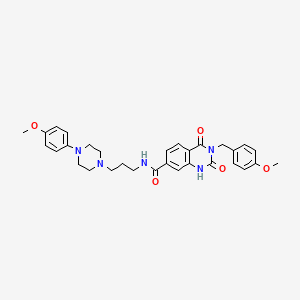
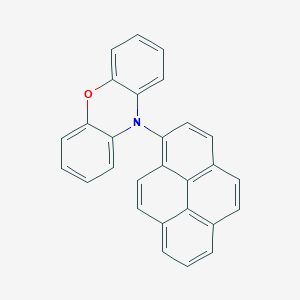
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)
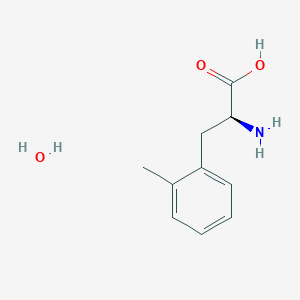
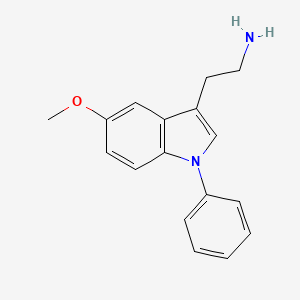

![1-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]piperazine](/img/structure/B14118825.png)

![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118831.png)
